molecular formula C10H10Cl2O3 B3218464 Ethyl 2-(3,5-dichlorophenoxy)acetate CAS No. 119024-29-2

Ethyl 2-(3,5-dichlorophenoxy)acetate

Cat. No.: B3218464
CAS No.: 119024-29-2
M. Wt: 249.09 g/mol
InChI Key: NJTHTJOETFCNRO-UHFFFAOYSA-N
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Description

Contextual Background of Phenoxyacetic Acid Derivatives in Chemical Research

Phenoxyacetic acid and its derivatives represent a significant class of organic compounds that have been the subject of extensive research for over a century. The initial synthesis of phenoxyacetic acid was reported in the late 19th century, but its derivatives gained prominence in the 1940s with the discovery of their potent biological activity. wikipedia.org This led to the development of the first selective herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), which revolutionized weed control in agriculture. wikipedia.orgwikipedia.org These compounds mimic the action of the natural plant growth hormone auxin, leading to uncontrolled growth and eventual death in broadleaf weeds while leaving grass crops largely unaffected. wikipedia.orgwikipedia.org

Beyond their well-established role as herbicides, phenoxyacetic acid derivatives have been investigated for a range of other applications. Their structural motif is a key component in various pharmaceuticals and other biologically active molecules. The versatility of the phenoxyacetic acid core allows for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery and other research purposes. nih.gov

Significance of Dichlorophenoxyacetate Scaffolds in Synthetic and Applied Chemistry

The dichlorophenoxyacetate scaffold, a core component of Ethyl 2-(3,5-dichlorophenoxy)acetate, is of particular importance in the field of applied chemistry, primarily due to its prevalence in herbicides. wikipedia.orgnih.gov The position of the chlorine atoms on the phenyl ring significantly influences the compound's biological activity and selectivity. mdpi.com The 2,4-dichloro substitution pattern, as seen in the widely used herbicide 2,4-D, has been extensively studied and optimized for its herbicidal efficacy. wikipedia.orgwikipedia.orgnih.gov

The synthetic utility of the dichlorophenoxyacetate scaffold extends beyond its direct application as a herbicide. It serves as a valuable starting material or intermediate in the synthesis of more complex molecules. The presence of the chlorine atoms provides reactive sites for further chemical transformations, allowing for the introduction of other functional groups and the construction of novel molecular architectures. This makes the dichlorophenoxyacetate scaffold a versatile building block in organic synthesis.

Research Gaps and Future Directions for this compound Studies

While the broader class of dichlorophenoxyacetate herbicides has been extensively researched, specific knowledge gaps exist for individual esters such as this compound. Much of the existing data is extrapolated from studies on the parent acid or more common ester and salt formulations.

Future research should focus on elucidating the unique physicochemical and biological properties of this compound. This includes detailed investigations into its specific mode of action, metabolic fate in various organisms, and potential for non-herbicidal applications. Structure-activity relationship studies could reveal how the 3,5-dichloro substitution pattern, combined with the ethyl ester group, influences its biological activity compared to other isomers.

Furthermore, exploring the utility of this compound as a synthon in organic chemistry presents a promising avenue for future research. Its specific substitution pattern may offer advantages in the synthesis of novel compounds with potential applications in medicinal chemistry or materials science. A deeper understanding of its reactivity and potential as a building block could unlock new synthetic pathways and lead to the development of innovative molecules.

Detailed Research Findings

The available scientific literature provides specific data on the physicochemical properties of this compound and related compounds.

Physicochemical Properties of Selected Phenoxyacetic Acid Derivatives:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound587-64-4 (for the acid)C10H10Cl2O3249.09
2,4-Dichlorophenoxyacetic acid (2,4-D)94-75-7C8H6Cl2O3221.04
Ethyl 2,4-dichlorophenoxyacetate533-23-3C10H10Cl2O3249.09
2-Ethylhexyl (2,4-dichlorophenoxy)acetate1928-43-4C16H22Cl2O3333.25

Note: The CAS number for the parent acid of the title compound is provided as a reference.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3,5-dichlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O3/c1-2-14-10(13)6-15-9-4-7(11)3-8(12)5-9/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTHTJOETFCNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655994
Record name Ethyl (3,5-dichlorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119024-29-2
Record name Ethyl (3,5-dichlorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Pathways for Ethyl 2-(3,5-Dichlorophenoxy)acetate

The synthesis of this compound is typically achieved through a two-step process involving the formation of an ether linkage followed by esterification, or a direct one-pot approach.

Etherification Reactions in Aryloxyacetate Synthesis

The formation of the aryloxyacetate core of this compound is commonly accomplished via the Williamson ether synthesis. cdc.gov This well-established method involves the reaction of a deprotonated phenol (B47542) with an alkyl halide. cdc.gov In this specific synthesis, 3,5-dichlorophenol (B58162) is treated with a suitable base to form the corresponding phenoxide ion, which then acts as a nucleophile, attacking an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate.

The choice of base and solvent is crucial for the success of this reaction. Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed to ensure complete deprotonation of the phenol. google.comnih.gov Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are preferred as they can solvate the cation of the base while not interfering with the nucleophilic attack of the phenoxide. nih.govresearchgate.net The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. nih.gov

A plausible mechanism involves the S_N2 attack of the 3,5-dichlorophenoxide on the electrophilic carbon of the ethyl haloacetate, leading to the displacement of the halide and the formation of the ether bond. cdc.gov

Table 1: Representative Conditions for Williamson Ether Synthesis of Aryloxyacetates

PhenolAlkylating AgentBaseSolventTemperature (°C)Yield (%)
EugenolEthyl chloroacetateK2CO3DMFRoom Temp - 9191
2-Hydroxyacetanilide2-ChloroethanolK2CO3DMF70-110Not specified
PhenolChloroacetic acidNaOHWaterNot specifiedNot specified

This table presents data from similar reactions to illustrate typical conditions. Yields are highly dependent on the specific substrates and reaction conditions.

Esterification Techniques for Carboxylic Acid Derivatives

An alternative and common route to this compound involves the esterification of the corresponding carboxylic acid, 2-(3,5-dichlorophenoxy)acetic acid. The most direct method for this transformation is the Fischer-Speier esterification. nih.govthermofisher.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (TsOH). google.comgoogle.com The use of excess ethanol serves to drive the equilibrium towards the formation of the ester product. thermofisher.com

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. thermofisher.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. nih.gov

Other esterification methods include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). aocs.org This method is particularly useful for more sensitive substrates as it can be carried out under milder conditions.

Table 2: Comparison of Esterification Methods

MethodReagentsCatalystKey Features
Fischer-Speier EsterificationCarboxylic acid, AlcoholStrong acid (e.g., H2SO4)Reversible, requires excess alcohol or removal of water to drive to completion. thermofisher.com
DCC/DMAP CouplingCarboxylic acid, AlcoholDCC, DMAPMild conditions, high yields, but produces dicyclohexylurea byproduct. aocs.org
Acyl Chloride/Anhydride MethodAcyl chloride/anhydride, Alcohol-Generally very reactive, may not require a catalyst, but the acyl chloride/anhydride needs to be prepared first. google.com

Multi-step Synthesis Strategies Incorporating Halogenated Phenols

A common multi-step synthesis of this compound begins with the halogenated phenol, 3,5-dichlorophenol. The synthesis can proceed via two main pathways:

Pathway A: Etherification followed by esterification. This is not the most common route for this specific target but is a viable synthetic strategy.

Etherification: 3,5-Dichlorophenol is first reacted with a haloacetic acid, such as chloroacetic acid, in the presence of a base like sodium hydroxide (B78521) to form 2-(3,5-dichlorophenoxy)acetic acid. google.com

Esterification: The resulting carboxylic acid is then esterified with ethanol using one of the methods described in section 2.1.2 to yield this compound. nih.gov

Pathway B: Direct etherification with an ethyl haloacetate. This is generally the more direct route.

Williamson Ether Synthesis: 3,5-Dichlorophenol is directly reacted with ethyl chloroacetate in the presence of a base like potassium carbonate in a suitable solvent such as DMF. nih.govresearchgate.net This one-step reaction forms the ether and ester functionalities simultaneously.

Derivatization and Functionalization Strategies of the Core Structure

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a variety of derivatives with potentially different properties.

Modifications of the Ester Moiety

The ester group is a versatile functional handle that can be readily transformed into other functional groups.

Hydrolysis: The ethyl ester can be hydrolyzed back to the parent carboxylic acid, 2-(3,5-dichlorophenoxy)acetic acid, under either acidic or basic conditions. nih.govresearchgate.net Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate salt. researchgate.net Acid-catalyzed hydrolysis is the reverse of the Fischer esterification and requires heating with an excess of water in the presence of a strong acid. doubtnut.com

Transesterification: The ethyl group of the ester can be exchanged for other alkyl groups through transesterification. This reaction is typically catalyzed by either an acid or a base and involves reacting the ester with a different alcohol in large excess.

Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, often requires heating or the use of a catalyst. More recent methods for direct amidation of esters may utilize strong bases like potassium tert-butoxide in DMSO. unishivaji.ac.in Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents.

Table 3: Common Transformations of the Ester Group

ReactionReagentsProduct Functional Group
HydrolysisH2O, H+ or OH-Carboxylic Acid
TransesterificationR'OH, H+ or OR'-Ester with new R' group
AmidationR'R''NHAmide

Substituent Effects on the Phenoxy Ring

The two chlorine atoms on the phenoxy ring significantly influence the reactivity of the molecule. Chlorine is an electron-withdrawing group through induction, which deactivates the aromatic ring towards electrophilic aromatic substitution. nih.gov However, as a halogen, it is also an ortho-, para-director due to the resonance effect of its lone pairs of electrons. In the case of 3,5-dichloro substitution, the positions ortho and para to the ether linkage are activated by resonance, but this effect is counteracted by the strong inductive withdrawal.

The electron-withdrawing nature of the chlorine atoms also affects the acidity of the parent carboxylic acid, 2-(3,5-dichlorophenoxy)acetic acid. The inductive effect of the chlorines helps to stabilize the carboxylate anion, making the acid stronger (lower pKa) than its non-halogenated counterpart, phenoxyacetic acid. This increased acidity can influence the conditions required for reactions involving the carboxylate group. nih.gov

Synthesis of Analogues for Structure-Activity Relationship Investigations

Structure-Activity Relationship (SAR) studies are fundamental in medicinal and agricultural chemistry for optimizing the biological activity of a lead compound. By systematically modifying the molecular structure, chemists can identify the key chemical features, or pharmacophores, responsible for the compound's effects. drugdesign.org For phenoxyacetic acid derivatives, including this compound, SAR investigations are crucial for understanding how structural changes influence their herbicidal or biological activity. mdpi.comresearchgate.net

The synthesis of analogues typically involves altering three main parts of the molecule: the aromatic ring, the ether linkage, and the acetate (B1210297) group. Modifications to the aromatic ring, such as changing the number, type, and position of substituents (e.g., chlorine atoms or methyl groups), can significantly impact the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. mdpi.comresearchgate.net For instance, studies on various chlorophenoxyacetic acids have shown that the number and placement of chlorine atoms on the phenyl ring directly influence their biological efficacy and toxicity. mdpi.com

The synthetic routes to these analogues often follow established etherification protocols, such as the Williamson ether synthesis, where a substituted phenoxide reacts with an ethyl haloacetate. To create a diverse library of analogues for comprehensive SAR studies, chemists employ various synthetic strategies. For example, to explore the impact of the linker, the carbonyl group within the acetate moiety can be reduced to a secondary alcohol or converted into an alkene. nih.gov Similarly, alternative linkers like sulfonamides can be introduced. nih.gov

The table below presents a hypothetical set of analogues for this compound that could be synthesized to probe the structure-activity relationships. These modifications are designed to explore the effects of substituent position, the introduction of different functional groups, and alterations to the ester chain.

Table 1: Representative Analogues for SAR Studies

Analogue NameStructural Modification from Parent CompoundRationale for Synthesis
Ethyl 2-(2,4-dichlorophenoxy)acetateIsomeric shift of chlorine atomsTo evaluate the impact of substituent position on the aromatic ring. mdpi.com
Ethyl 2-(3,5-dimethylphenoxy)acetateReplacement of chloro groups with methyl groupsTo assess the effect of electron-donating groups versus electron-withdrawing groups.
Ethyl 2-(3,5-dichlorophenoxy)propionateAddition of a methyl group to the acetate chainTo probe the steric and lipophilic requirements of the side chain.
2-(3,5-dichlorophenoxy)acetamideConversion of the ethyl ester to a primary amideTo investigate the role of the ester group in hydrogen bonding and bioavailability.
3,5-dichloro-N-methylphenoxyacetamideConversion of the ethyl ester to a secondary amideTo explore the impact of N-substitution on the amide group. nih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. derpharmachemica.com The synthesis of aryloxyacetates, including the title compound, is increasingly being evaluated through the lens of sustainability, focusing on alternative reaction media, advanced catalysts, and process optimization. chemistryjournals.net

Solvent-Free Reactions and Alternative Media

A primary goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which contribute to pollution and pose safety risks. cmu.edu For the synthesis of aryloxyacetates, several solvent-free or alternative media strategies have been explored.

One such approach is performing reactions under solvent-free conditions, often facilitated by microwave irradiation or phase-transfer catalysis. researchgate.nettandfonline.com Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and increase product yields. derpharmachemica.comresearchgate.net For example, the etherification of phenols can be conducted by mixing the reactants with a catalyst in the absence of a solvent and irradiating the mixture. tandfonline.com

Phase-transfer catalysts (PTCs) like polyethylene (B3416737) glycol (PEG) are particularly effective in solvent-free systems. tandfonline.com They facilitate the reaction between the solid salt of the phenol and the liquid ethyl chloroacetate by transferring the phenoxide anion into the organic phase. This method avoids the need for harsh solvents and can lead to excellent yields. tandfonline.com

When a solvent is necessary, the focus shifts to "greener" alternatives. Ethyl acetate, for example, is considered a more environmentally benign solvent compared to chlorinated hydrocarbons or acetonitrile and has been successfully used for the polymerization of related compounds, demonstrating its potential for broader applications in organic synthesis. rsc.org Water is another ideal green solvent, and reactions like the epoxidation of certain organic molecules have been shown to proceed efficiently in aqueous suspensions. cmu.edu

Catalyst Development for Enhanced Selectivity and Efficiency

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions. In the synthesis of this compound, which involves the formation of an ether bond, catalyst development has focused on improving reaction rates and minimizing byproducts under milder conditions. magtech.com.cn

Palladium-catalyzed etherification represents a significant advancement, allowing for the formation of C-O bonds under mild conditions with high efficiency and regioselectivity. frontiersin.orgfrontiersin.org These catalysts can be used in small quantities and can tolerate a wide range of functional groups, reducing the need for protecting groups and thus shortening the synthetic sequence. frontiersin.org

Heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), offer the advantage of easy separation and recyclability. Alumina-supported metal salts have been investigated for the etherification of phenols. rsc.org These solid catalysts can be designed to have specific acid-base properties that favor the desired reaction, and their reusability lowers costs and reduces waste. magtech.com.cnrsc.org For instance, acid sites with weaker acidity have been found to be beneficial for the etherification of alkylphenols. rsc.org

Sustainable Synthesis Metrics and Process Optimization

To quantitatively assess the "greenness" of a chemical synthesis, several metrics have been developed. These tools help chemists compare different synthetic routes and identify areas for improvement. researchgate.net

Key Green Chemistry Metrics:

E-Factor (Environmental Factor): This metric is defined as the total mass of waste produced divided by the mass of the desired product. A lower E-Factor indicates less waste and a greener process.

Atom Economy: This metric calculates the proportion of reactant atoms that are incorporated into the final product. It is a theoretical measure of reaction efficiency, where a 100% atom economy means no atoms are wasted.

The table below illustrates how these metrics could be applied to compare a traditional synthesis route with a greener, optimized alternative for a generic aryloxyacetate.

Table 2: Comparison of Synthesis Routes using Green Metrics

MetricTraditional SynthesisGreen SynthesisImprovement
Solvent UsedAcetonitrileEthyl Acetate or Solvent-Free rsc.orgReduced toxicity and environmental impact.
CatalystStoichiometric baseRecyclable heterogeneous catalyst rsc.orgReduced waste, potential for continuous processing.
Process Mass Intensity (PMI)High (e.g., >100 kg/kg)Lower (e.g., <50 kg/kg)Significant reduction in material usage and waste. dntb.gov.ua
E-FactorHigh (e.g., >99)Lower (e.g., <49)Less waste generated per kilogram of product.

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignments

The ¹H and ¹³C NMR spectra of Ethyl 2-(3,5-dichlorophenoxy)acetate exhibit characteristic signals that can be assigned to the specific protons and carbons in its structure. While experimental spectra for this specific compound are not widely published, data from closely related analogs, such as 3,5-dichlorophenoxyacetic acid and other ethyl esters, alongside predictive models, allow for accurate spectral assignment.

The ¹H NMR spectrum is expected to show signals for the ethyl group and the aromatic protons. The ethyl group protons will appear as a triplet for the methyl (CH₃) group, due to coupling with the adjacent methylene (B1212753) (CH₂) group, and a quartet for the methylene group, due to coupling with the methyl group. The methylene protons of the acetate (B1210297) moiety (O-CH₂) are expected to appear as a singlet. The aromatic region will display signals corresponding to the protons on the 3,5-dichlorinated phenyl ring. Due to the symmetry of the substitution pattern, two equivalent protons at the C-2 and C-6 positions will produce one signal (a doublet), and the proton at the C-4 position will produce another signal (a triplet).

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon of the ester group is expected at the most downfield position. The carbons of the ethyl group will appear in the upfield region. The aromatic carbons will have chemical shifts influenced by the chlorine and ether substituents.

Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
CH₃ (ethyl)1.25Triplet
O-CH₂ (ethyl)4.20Quartet
O-CH₂ (acetate)4.65Singlet
Ar-H (C2, C6)6.95Doublet
Ar-H (C4)7.15Triplet
Data is predicted based on spectral data of analogous compounds and standard chemical shift values.

Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (ppm)
C=O168.5
C-1 (Ar)158.0
C-3, C-5 (Ar)135.0
C-2, C-6 (Ar)115.0
C-4 (Ar)122.0
O-CH₂ (acetate)65.5
O-CH₂ (ethyl)61.5
CH₃ (ethyl)14.0
Data is predicted based on spectral data of analogous compounds and standard chemical shift values.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR spectra by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their coupling.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum directly correlates protons to the carbons they are attached to. This would confirm the assignments of the ethyl, acetate methylene, and aromatic protons to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. For this compound, key HMBC correlations would be expected between the O-CH₂ (acetate) protons and the C=O carbon, as well as the C-1 aromatic carbon. Correlations would also be seen between the aromatic protons and adjacent and geminal aromatic carbons, and between the ethyl protons and the ester carbonyl carbon.

Conformational Analysis via NMR Spectroscopic Data

The conformation of the phenoxyacetic acid moiety can be investigated using NMR. Studies on the related 2,4-dichlorophenoxyacetic acid have shown that the molecule can exist in different conformations. rsc.orgmdpi.com The orientation of the acetic acid side chain relative to the aromatic ring is of particular interest. The torsional angle between the plane of the aromatic ring and the C-O-C bond of the ether linkage can be estimated using advanced NMR techniques and computational modeling. For this compound, it is expected that there is restricted rotation around the aryl-oxygen bond, leading to a preferred conformation that minimizes steric hindrance.

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental formula of the molecular ion of this compound, which has a predicted exact mass of approximately 248.0006 g/mol for the [M]+ ion. This precise mass measurement is a definitive method for confirming the molecular formula of the compound.

Fragmentation Pathways and Mechanism Elucidation

In a mass spectrometer, molecules are ionized and then fragment in a reproducible manner. The fragmentation pattern serves as a "fingerprint" for the molecule and can be used to elucidate its structure. For this compound, the fragmentation is expected to be initiated by the loss of various functional groups.

A likely primary fragmentation pathway involves the cleavage of the ester group. This can occur through the loss of the ethoxy radical (•OCH₂CH₃) or the ethyl group (•CH₂CH₃), leading to the formation of characteristic fragment ions. Another significant fragmentation pathway is the cleavage of the ether bond, resulting in the formation of the 3,5-dichlorophenoxide ion. Further fragmentation of the aromatic ring, including the loss of chlorine atoms, can also be observed.

Predicted Major Fragments in the Mass Spectrum of this compound

m/z (mass-to-charge ratio)Proposed Fragment Structure
248[M]⁺ (Molecular ion)
203[M - OCH₂CH₃]⁺
175[M - COOCH₂CH₃]⁺
162[Cl₂C₆H₃O]⁺
143[ClC₆H₃O]⁺
Fragmentation data is predicted based on the general fragmentation patterns of phenoxyacetic acid esters.

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between its vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, where specific peaks correspond to the vibrations of particular functional groups. For this compound, FT-IR is instrumental in confirming the presence of its key structural features: the ester group, the ether linkage, the dichlorinated aromatic ring, and the aliphatic ethyl chain.

The analysis of related structures, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and ethyl acetate, allows for the assignment of characteristic absorption bands. researchgate.netut.ee A strong, sharp absorption band is expected for the carbonyl (C=O) stretch of the ester group. The ether and ester C-O linkages will also produce distinct stretching bands. The aromatic ring gives rise to several characteristic absorptions, including C-H stretching and C=C in-plane stretching. The presence of chlorine atoms attached to the aromatic ring is also detectable.

Table 1: Predicted FT-IR Spectral Data for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aromatic)Ar-H3100-3000Medium-Weak
C-H Stretch (Aliphatic)-CH₂, -CH₃3000-2850Medium
C=O Stretch (Ester)-C(=O)O-1750-1735Strong
C=C Stretch (Aromatic)Ar C=C1600-1450Medium-Weak
C-O Stretch (Ester & Ether)-O-CH₂, C(=O)-O1300-1000Strong
C-Cl StretchAr-Cl850-550Strong-Medium

Raman spectroscopy is a complementary vibrational technique to FT-IR. It relies on the inelastic scattering of monochromatic light, known as the Raman effect. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong signals in a Raman spectrum.

For this compound, Raman spectroscopy would be particularly effective for observing the symmetric breathing modes of the aromatic ring and the C-Cl symmetric stretches. spectroscopyonline.com The C=O stretch is also typically observed in Raman spectra, though it is often weaker than in the corresponding FT-IR spectrum. The analysis of similar compounds shows that Raman spectroscopy can be used to monitor structural changes and confirm the presence of specific chemical bonds. spectroscopyonline.comresearchgate.net

Table 2: Predicted Raman Spectral Data for this compound

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)Intensity
C-H Stretch (Aromatic)Ar-H3100-3050Strong
C-H Stretch (Aliphatic)-CH₂, -CH₃3000-2850Medium
C=O Stretch (Ester)-C(=O)O-1745-1725Medium
Aromatic Ring BreathingAr C=C~1000Strong
C-Cl Symmetric StretchAr-Cl800-600Strong

Compound Index

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of Ethyl 2-(3,5-dichlorophenoxy)acetate, providing the essential separation from matrix interferences and other related compounds. The choice of technique often depends on the sample matrix, the required detection limits, and the specific analytical objective.

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds like this compound. For compounds containing electronegative atoms such as chlorine, selective detectors offer enhanced sensitivity and reduced interference from co-eluting matrix components. ysi.com

The Electron Capture Detector (GC-ECD) is particularly well-suited for the analysis of chlorinated compounds. nih.govepa.gov Official methods for the analysis of phenoxyacetic acid residues, such as 2,4-D, often specify GC-ECD after conversion of the acid to its methyl ester. nih.gov This principle is directly applicable to this compound. The high sensitivity of the ECD allows for the detection of trace levels of these compounds in various samples. nih.gov While direct analysis of the ester is possible, methods often involve a hydrolysis step to the parent acid, 2-(3,5-dichlorophenoxy)acetic acid, followed by derivatization to a more volatile ester (e.g., methyl or pentafluorobenzyl ester) to improve chromatographic performance and sensitivity. epa.govamericanlaboratory.com

Table 1: Typical GC-ECD Parameters for Phenoxyacetic Acid Ester Analysis

Parameter Value/Type Source
Column DB-5 (5% phenyl/95% methyl silicone), 30 m x 0.25 mm, 0.25 µm film thickness epa.gov
Detector Electron Capture Detector (ECD) nih.govepa.gov
Derivatization Required for the parent acid (e.g., methylation with diazomethane (B1218177) or pentafluorobenzylation) epa.govamericanlaboratory.com
Detection Limit ng/mL to µg/mL range nih.gov

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative to GC, particularly for less volatile or thermally labile compounds. It often requires simpler sample preparation, as derivatization may not be necessary. nih.gov

For compounds like this compound, which possess a chromophore, the Ultraviolet (UV) detector is a common and robust choice. deswater.comresearchgate.net The analysis is typically performed in reverse-phase mode using a C18 column. nih.govdeswater.com The mobile phase usually consists of a mixture of acetonitrile (B52724) and an aqueous solution, often acidified with acetic or formic acid to ensure good peak shape for the parent acid if hydrolysis occurs. nih.govdeswater.com HPLC-UV methods have been successfully developed for quantifying 2,4-D in various matrices, including water and biological samples, with detection limits in the low µg/L range. deswater.comresearchgate.net

Table 2: Example HPLC-UV Conditions for Dichlorophenoxyacetic Acid Analysis

Parameter Value/Type Source
Column C18 (e.g., 250 mm × 4.6 mm, 5 µm) nih.govdeswater.com
Mobile Phase Acetonitrile / Water / Acetic Acid (e.g., 80:19.5:0.5 v/v/v) deswater.com
Detector UV Spectrophotometer deswater.comresearchgate.net
Wavelength ~283 nm (for 2,4-D) deswater.com
Limit of Detection (LOD) 0.004 µg/L (for 2,4-D in water) deswater.com

Phenoxyacetic acids, including the parent acid of the title compound, contain a chiral center, meaning they can exist as two enantiomers (mirror images). These enantiomers can exhibit different biological activities and degradation rates in the environment. nih.gov Therefore, assessing the enantiomeric purity is crucial. Chiral chromatography is the definitive technique for separating and quantifying individual enantiomers.

The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak and Lux Cellulose columns), are widely used for resolving the enantiomers of chiral pesticides. nih.gov For instance, chiral columns with a 3,5-dichlorophenyl carbamate (B1207046) group have shown excellent recognition capabilities for compounds with similar structures. nih.gov The analysis can be performed using either normal-phase (e.g., hexane/isopropanol) or reverse-phase HPLC. nih.gov The ability to separate the enantiomers of 2-(3,5-dichlorophenoxy)acetic acid (formed upon hydrolysis of the ethyl ester) allows for a more nuanced understanding of its environmental fate and impact.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, provide the highest level of analytical confidence through structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the unambiguous identification of organic compounds. americanlaboratory.com After components are separated by the GC, the mass spectrometer fragments the molecules into characteristic patterns, providing a "fingerprint" for definitive identification. gcms.cz This is particularly valuable in complex samples where peak retention time alone is insufficient for confirmation. nih.gov

For the analysis of this compound, GC-MS can be used to confirm its presence at trace levels. nih.gov The technique enhances the resolution of compounds on the GC column, especially after derivatization of the parent acid to its ester form. americanlaboratory.com By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, where only specific fragment ions characteristic of the target analyte are monitored, the sensitivity and selectivity of the analysis can be significantly improved, with detection limits reaching the ng/mL level. nih.govgcms.cz

Table 3: GC-MS Analysis Overview

Parameter Description Source
Technique Combines the separation of GC with the detection power of MS. americanlaboratory.com
Column Capillary columns like DB-5MS are common. epa.gov
Ionization Mode Electron Impact (EI) is typically used. epa.gov
Advantage Provides structural confirmation, making it a highly authentic confirmatory tool. americanlaboratory.com
Sensitivity Enhanced by using Selected Ion Monitoring (SIM) mode. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool for analyzing pesticide residues, including phenoxyacetic acids, in complex matrices such as food, soil, and water. econference.ionih.govresearchgate.net This technique couples the separation power of HPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. econference.io

LC-MS/MS allows for the direct analysis of compounds like 2-(3,5-dichlorophenoxy)acetic acid without the need for derivatization. econference.io The use of Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity, minimizing interferences from the sample matrix. epa.gov In MRM, a specific precursor ion for the target analyte is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This specificity allows for reliable quantification even at very low concentrations (sub-µg/L levels) in challenging samples. epa.govresearchgate.net However, matrix effects, where co-eluting substances suppress or enhance the analyte signal, can be a challenge and must be carefully managed, often through the use of matrix-matched standards or stable isotope-labeled internal standards. econference.ionih.gov

Table 4: LC-MS/MS Analysis Overview

Parameter Description Source
Technique Combines HPLC separation with tandem mass spectrometry. nih.gov
Key Advantage High sensitivity and selectivity, ideal for complex matrices without derivatization. econference.io
Detection Mode Multiple Reaction Monitoring (MRM) for specific and sensitive quantification. epa.gov
Matrices Water, soil, food products. epa.goveconference.ionih.gov
Challenge Potential for matrix signal suppression or enhancement. nih.gov

Coupled Separation and Spectroscopic Methods

The analysis of this compound typically involves a combination of a high-resolution separation technique with a sensitive spectroscopic detection method. Gas chromatography (GC) and liquid chromatography (LC) are the primary separation techniques, while mass spectrometry (MS) is the most common detector due to its high selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The compound can be directly analyzed or, if necessary, derivatized to enhance its volatility and thermal stability. In the case of its parent acid, 3,5-dichlorophenoxyacetic acid, derivatization to its methyl or other alkyl esters is a common practice. gcms.cz For this compound itself, direct injection is feasible. The separation is typically achieved on a low-polarity capillary column. Electron ionization (EI) is a common ionization source, producing a characteristic fragmentation pattern that allows for unequivocal identification. For enhanced sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode can be employed. scispec.co.thchromatographyonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the method of choice for the analysis of many polar and non-polar pesticides and herbicides, including phenoxyacetic acid derivatives. tdl.orgdiva-portal.org It offers the advantage of analyzing the compound without the need for derivatization. Reversed-phase chromatography is commonly used for separation. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid to improve peak shape and ionization efficiency. oup.comnih.gov Electrospray ionization (ESI) in the negative ion mode is highly effective for the analysis of the parent acid, while the positive ion mode could be applicable for the ester form. The use of MS/MS in MRM mode provides excellent selectivity and low detection limits. tdl.orgnih.gov

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Not required for the ester; required for the parent acid (e.g., methylation)Not required
Typical Column Low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane)Reversed-phase C18 or similar
Ionization Source Electron Ionization (EI)Electrospray Ionization (ESI)
Detection Mode Full scan, Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Advantages High resolution, well-established libraries for identificationHigh sensitivity and selectivity, no derivatization needed
Considerations Thermal stability of the analyteMatrix effects can influence ionization

Sample Preparation and Extraction Methodologies for Diverse Matrices

The effective extraction and clean-up of this compound from complex matrices such as soil, water, and biological tissues are critical for accurate analysis. The choice of method depends on the matrix type, the concentration of the analyte, and the subsequent analytical technique.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique, particularly for the analysis of pesticide residues in food and environmental samples. phenomenex.com Although originally developed for a broad range of pesticides, modified QuEChERS protocols have been successfully applied to the extraction of acidic herbicides, including phenoxyacetic acids. oup.comnih.govresearchgate.net

A typical QuEChERS procedure for a solid matrix would involve:

Homogenization: The sample is homogenized to ensure uniformity.

Extraction/Partitioning: The sample is extracted with an organic solvent, typically acetonitrile. For acidic analytes like the parent acid of this compound, the use of acidified acetonitrile (e.g., with formic acid) can significantly improve extraction efficiency. oup.comnih.gov Partitioning is induced by the addition of salts, such as magnesium sulfate (B86663) and sodium chloride.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the organic extract is cleaned up by adding a small amount of a sorbent material to remove interfering matrix components. Common sorbents for this purpose include primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments. oup.comnih.gov

QuEChERS Step Typical Reagents and Rationale
Extraction Solvent Acetonitrile (often acidified with 1-5% formic acid for acidic herbicides) oup.comnih.gov
Partitioning Salts Anhydrous Magnesium Sulfate (MgSO₄) and Sodium Chloride (NaCl) or Sodium Citrate buffers oup.com
d-SPE Sorbents Primary Secondary Amine (PSA), C18, Graphitized Carbon Black (GCB)

Solid-Phase Extraction (SPE): SPE is a highly efficient technique for the extraction and pre-concentration of analytes from liquid samples and for the cleanup of extracts. windows.net For phenoxyacetic acids and their esters from aqueous samples, polymeric reversed-phase sorbents are often employed. nih.gov Optimization of an SPE method involves several key steps:

Sorbent Selection: The choice of sorbent is critical. For a moderately polar compound like this compound, a polymeric sorbent can provide high recovery and capacity.

Sample pH Adjustment: For the parent acid, adjusting the sample pH to below its pKa ensures it is in its neutral form, which enhances its retention on reversed-phase sorbents.

Elution Solvent: The selection of an appropriate elution solvent is crucial for the quantitative recovery of the analyte. A solvent or solvent mixture that is strong enough to elute the analyte but weak enough to leave strongly retained interferences on the sorbent is ideal. Ethyl acetate (B1210297) is a commonly used eluent for such compounds. thermofisher.com

Flow Rate: Controlling the flow rate during sample loading and elution can impact the efficiency of the extraction.

Liquid-Liquid Extraction (LLE): LLE is a traditional method for extracting analytes from aqueous samples based on their differential solubility in two immiscible liquids. While often more labor-intensive and requiring larger volumes of organic solvents than SPE, LLE can be effective. Optimization involves selecting an appropriate extraction solvent with high affinity for the analyte and low solubility in water. For phenoxyacetic acids, the pH of the aqueous phase is adjusted to suppress ionization before extraction with a water-immiscible organic solvent.

Immunoaffinity-based methods, such as Immunoaffinity Chromatography (IAC), offer exceptional selectivity for the extraction and purification of a target analyte or a group of structurally related compounds from complex matrices. nih.gov These methods utilize the specific binding interaction between an antibody and its corresponding antigen.

While a specific IAC column for this compound may not be commercially available, the principles for its development are well-established. This would involve:

Antibody Production: Antibodies are generated by immunizing an animal with a conjugate of a derivative of the target molecule (hapten) and a carrier protein. oup.comnih.gov

Immobilization: The produced antibodies are then immobilized onto a solid support, such as agarose (B213101) or silica (B1680970) gel, and packed into a column.

Selective Enrichment: The sample is passed through the IAC column, where the target analyte is selectively retained by the antibodies. After washing away unbound matrix components, the analyte is eluted by changing the pH or ionic strength of the elution buffer.

Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), have been developed for the screening of 2,4-dichlorophenoxyacetic acid (2,4-D), a structurally related compound. oup.comepa.gov These assays demonstrate the feasibility of producing antibodies that can recognize dichlorophenoxyacetic acid structures, suggesting that a similar approach could be used for this compound. The cross-reactivity of the antibodies with different related compounds is a critical parameter to evaluate. oup.comnih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of molecular analysis, offering detailed insights into the electronic nature of Ethyl 2-(3,5-dichlorophenoxy)acetate. These methods solve the Schrödinger equation for the molecule, providing fundamental information about its stability, reactivity, and electronic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For this compound, DFT calculations can determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

Theoretical studies on related phenoxyacetic acid derivatives demonstrate that DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can accurately reproduce key structural parameters. These calculations would reveal the spatial arrangement of the dichlorophenyl ring, the ether linkage, and the ethyl acetate (B1210297) group, highlighting the molecule's three-dimensional conformation.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more prone to chemical reactions. For this compound, the HOMO is expected to be located primarily on the electron-rich dichlorophenoxy ring, while the LUMO may be distributed over the carbonyl group of the ester. The magnitude of the HOMO-LUMO gap can be calculated using DFT and provides insight into the compound's potential as an electrophile or nucleophile.

Table 1: Representative Frontier Orbital Energies for a Phenoxyacetate (B1228835) Compound (Note: This data is illustrative for this class of compounds and not specific to this compound)

Molecular OrbitalEnergy (eV)
HOMO-6.8 eV
LUMO-1.2 eV
HOMO-LUMO Gap5.6 eV
------

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized bonds and lone pairs, which align more closely with classical chemical intuition. This method is particularly useful for analyzing charge distribution and understanding intermolecular and intramolecular interactions.

The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species. Different colors on the MEP map represent different values of the electrostatic potential.

Regions of negative potential (typically colored red or yellow) are associated with high electron density and are susceptible to electrophilic attack. For this compound, these areas are expected around the oxygen atoms of the ether and carbonyl groups. Regions of positive potential (colored blue) indicate electron-deficient areas, such as the hydrogen atoms, and are prone to nucleophilic attack. The MEP map provides a clear picture of the charge distribution and helps identify sites for intermolecular interactions like hydrogen bonding.

Molecular Modeling and Simulation

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and simulation techniques allow for the study of its dynamic behavior over time.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules. By solving Newton's equations of motion, MD simulations can model how a ligand like this compound might interact with a biological receptor, such as an enzyme or protein.

In the context of herbicides, many phenoxyacetic acid derivatives are known to target specific proteins in plants. MD simulations can be used to model the binding of this compound to a potential target protein's active site. These simulations provide detailed information about the stability of the ligand-receptor complex, the key amino acid residues involved in the interaction, and the types of intermolecular forces (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) that stabilize the binding. By analyzing the trajectory of the simulation, researchers can calculate binding free energies, which quantify the affinity of the ligand for the receptor.

Docking Studies for Predictive Binding Modes with Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jppres.com This method is instrumental in drug discovery and toxicology for predicting the interaction between a ligand and its protein target. For phenoxyacetate derivatives, including this compound, docking studies can elucidate their binding modes with various biomolecular targets, which is crucial for understanding their mechanism of action.

While specific docking studies on this compound are not widely published, research on analogous compounds such as 2,4-dichlorophenoxyacetic acid derivatives provides insight into the potential applications of this methodology. For instance, docking studies have been used to investigate the binding of 2,4-dichlorophenoxyacetic acid derivatives to the active site of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. mdpi.com In such studies, the ligand is placed into the binding site of the protein, and its orientation and conformation are optimized to find the best fit, which is typically evaluated using a scoring function that estimates the binding affinity (ΔG). mdpi.com

The process generally involves:

Preparation of the Protein Structure: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). jppres.com

Preparation of the Ligand Structure: The 3D structure of the ligand, in this case, this compound, is generated and optimized.

Docking Simulation: Software such as Autodock Vina is used to perform the docking calculations, which explore various possible binding poses of the ligand within the protein's active site. jppres.com

Analysis of Results: The resulting poses are ranked based on their predicted binding affinities, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues are analyzed. mdpi.com

A hypothetical docking study of this compound could target enzymes involved in its herbicidal activity or potential off-target interactions. The results would be presented in a table summarizing the binding affinities and key interacting residues.

Table 1: Hypothetical Docking Results for this compound with a Target Protein

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Auxin-binding Protein 1-7.5Trp123, Phe154, Leu178
Cytochrome P450-6.8Arg98, Val234, Ile369

Conformational Analysis through Computational Methods

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational landscape of this compound is essential as the biological activity of a molecule is often dependent on its three-dimensional shape.

Computational methods such as Density Functional Theory (DFT) and Complete Basis Set (CBS) are powerful tools for performing conformational analysis. researchgate.net These first-principles calculations can be used to determine the relative energies of different conformers and the energy barriers for their interconversion. researchgate.net

For a molecule like this compound, the key rotatable bonds would be around the ester group and the ether linkage. A typical computational workflow for conformational analysis would involve:

Generation of Initial Conformations: A systematic or random search is performed to generate a set of possible conformers.

Geometry Optimization: The geometry of each conformer is optimized using a computational method like DFT with a suitable basis set (e.g., B3LYP/6-31G(d,p)). nih.gov This process finds the lowest energy structure for each conformer.

Energy Calculation: The single-point energies of the optimized conformers are calculated at a higher level of theory to obtain more accurate relative energies.

Transition State Search: To understand the dynamics of conformational changes, transition state structures connecting different conformers are located.

Studies on similar molecules like ethyl acetate have shown the importance of the choice of computational method and basis set in accurately predicting conformational energies and activation barriers for hydrolysis. researchgate.net The inclusion of polarization and diffuse functions in the basis set has been found to be important for improving the accuracy of the calculations. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. utm.myresearchgate.net These models are valuable for predicting the activity of new, untested compounds and for guiding the design of molecules with desired properties. mdpi.comnih.gov

For phenoxyacetate derivatives, QSAR models have been developed to predict various biological activities, including herbicidal potency, penetration through plant cuticles, skin, and the blood-brain barrier, as well as binding to human serum albumin. mdpi.comnih.gov The development of a predictive QSAR model typically involves the following steps:

Data Set Collection: A dataset of phenoxyacetate derivatives with experimentally determined biological activities is compiled.

Molecular Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the dataset. researchgate.netprotoqsar.com

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that correlates the molecular descriptors with the biological activity. utm.my

Model Validation: The predictive power of the developed model is assessed using various validation techniques, such as cross-validation and external validation. mdpi.comnih.gov

A hypothetical QSAR model for the herbicidal activity of phenoxyacetates might look like the following equation:

pLC50 = a * logP + b * E_LUMO + c * MR + d

Where:

pLC50 is the negative logarithm of the lethal concentration 50.

logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

E_LUMO is the energy of the Lowest Unoccupied Molecular Orbital (an electronic descriptor). ucsb.edu

MR is the molar refractivity (a steric descriptor).

a, b, c, and d are the regression coefficients determined from the model building process.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. nih.gov This method is particularly useful for understanding the structure-activity relationships of ligands that bind to a common receptor.

In a CoMFA study of phenoxyacetate derivatives, the molecules would be aligned based on a common substructure. Then, for each molecule, the steric and electrostatic fields would be calculated at various points on a 3D grid surrounding the molecule. The values of these fields are then used as independent variables in a PLS analysis to build a QSAR model.

The results of a CoMFA study are often visualized as 3D contour maps, which show regions in space where changes in steric bulk or electrostatic properties are predicted to increase or decrease biological activity. This information can be invaluable for designing more potent analogs. nih.gov

Descriptors Development and Selection for Phenoxyacetate Systems

The success of any QSAR/QSPR model heavily relies on the choice of molecular descriptors. researchgate.netnih.gov Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. researchgate.netprotoqsar.com For phenoxyacetate systems, a wide range of descriptors can be calculated and selected to build robust predictive models.

The process of descriptor development and selection involves:

Descriptor Calculation: Using specialized software, a large pool of descriptors is calculated for each molecule in the dataset.

Descriptor Pre-treatment: Descriptors that are constant or highly correlated with each other are removed.

Descriptor Selection: Various statistical methods, such as genetic algorithms or stepwise regression, are employed to select a small subset of descriptors that are most relevant to the biological activity being modeled.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Phenoxyacetates

Descriptor ClassExamplesInformation Encoded
Constitutional Molecular Weight, Number of H-bond donors/acceptorsBasic composition of the molecule ucsb.edu
Topological Connectivity Indices, Wiener IndexAtom connectivity and branching
Geometrical Molecular Surface Area, Molecular Volume3D shape and size of the molecule researchgate.net
Electronic HOMO/LUMO energies, Dipole Moment, PolarizabilityElectron distribution and reactivity ucsb.edu
Hydrophobic logPLipophilicity and partitioning behavior

The selection of appropriate descriptors is critical for developing QSAR models that are not only statistically significant but also mechanistically interpretable. mdpi.comnih.gov For phenoxyacetates, descriptors related to lipophilicity, electronic properties, and steric factors are often found to be important for their biological activity. mdpi.comnih.gov

Based on the executed searches, there is currently insufficient publicly available scientific literature to provide a detailed analysis of the environmental research and biotransformation studies specifically for "this compound" as per the requested outline. The search results did not yield specific experimental data on its hydrolysis pathways, kinetics, photolysis mechanisms, or the identification of its degradation products.

The information available primarily consists of chemical supplier listings and data on related, but structurally different, compounds such as esters of 2,4-Dichlorophenoxyacetic acid. Due to the strict requirement to focus solely on this compound and to provide scientifically accurate, detailed research findings, it is not possible to generate the requested article at this time.

To create the specified content, dedicated scientific studies investigating the hydrolytic and photolytic fate of this compound in aqueous environments would be required. Without such data, any attempt to describe its environmental degradation would be speculative and would not meet the authoritative and factual standards of the request.

Environmental Research and Biotransformation Studies

Photolysis Mechanisms and Degradation under Light Exposure

Influence of Environmental Factors on Photolytic Rates

The photolytic degradation of phenoxy herbicides, a class of compounds to which Ethyl 2-(3,5-dichlorophenoxy)acetate belongs, is influenced by various environmental factors. While specific data on the photolysis of this compound is limited, studies on related compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and its esters provide valuable insights.

The rate of photolysis is significantly affected by the presence of photosensitizers, pH, and the medium in which the compound is present. For instance, the photodegradation of 2,4-D is generally slow in pure water but can be accelerated by the presence of substances that absorb light and transfer the energy to the herbicide molecule. nih.gov Iron-mediated processes, for example, have been shown to enhance the degradation of 2,4-D, especially under UV irradiation. nih.gov The presence of oxalate (B1200264) can further improve these rates due to the higher light sensitivity of the resulting organometallic complexes. nih.gov

In soil environments, the photochemical behavior of herbicide esters is more complex. A study on 2,4-D ethyl ester (2,4-DEE) on various soil surfaces demonstrated that the rate of degradation is slower on soil compared to an inert glass surface. researchgate.net This is attributed to the quenching effect of humic substances present in the soil. researchgate.net The type of soil also plays a role, with different degradation rates observed on alluvial, black, and red soils, likely due to variations in their physicochemical properties and content of photosensitizing molecules. researchgate.net

The pH of the environment is another critical factor, particularly for the acid form of these herbicides. At higher pH levels, 2,4-D is predominantly in its anionic form, which is more susceptible to photodegradation. invasive.org For ester formulations, hydrolysis to the corresponding acid is a key initial step, and the rate of this hydrolysis is dependent on pH and temperature. scielo.brresearch-solution.com Alkaline conditions generally favor the hydrolysis of phenoxy acid esters. nih.gov

The following table summarizes the half-life of 2,4-D ethyl ester on different surfaces, illustrating the influence of the environmental matrix on photolytic rates.

Table 1: Half-life of 2,4-D Ethyl Ester on Different Surfaces under UV and Sunlight

Surface Light Source Half-life
Glass UV (254 nm) 23.60 ± 4.31 minutes
Alluvial Soil UV (254 nm) 40.72 ± 5.08 minutes
Black Soil UV (254 nm) 104.78 ± 11.32 minutes
Red Soil UV (254 nm) 159.55 ± 17.52 minutes
Alluvial Soil Sunlight 6.07 ± 0.35 days
Black Soil Sunlight 3.04 ± 0.32 days
Red Soil Sunlight 12.37 ± 2.63 days

Data from a study on the phototransformation of 2,4-D ethyl ester. researchgate.net

Microbial and Enzymatic Degradation in Environmental Compartments

The primary mechanism for the dissipation of phenoxy herbicides in the environment is microbial degradation. nih.govusda.gov While specific studies on this compound are scarce, extensive research on 2,4-D provides a model for its likely biotic transformation. In soil and water, ester forms of phenoxy herbicides are typically hydrolyzed to the corresponding acid by microbial esterases. research-solution.comorst.edu This initial step is crucial as the acid form is generally more available for further microbial attack.

The rate of degradation is influenced by a multitude of factors including soil type, organic matter content, temperature, pH, and the presence of a microbial population adapted to the herbicide. usda.gov In general, aerobic conditions are more favorable for the rapid degradation of phenoxy herbicides. scielo.br For instance, the half-life of 2,4-D in aerobic mineral soils has been estimated to be around 6.2 days. orst.edu

In aquatic environments, biodegradation is also a key process. scielo.br The efficiency of microbial decomposition is dependent on the microbial community composition, oxygen levels, and the concentration of the herbicide. scielo.br Studies have shown that phenoxy acids are effectively degraded by aerobic bacteria in surface waters. scielo.br

The following table presents data on the degradation of 2,4-D in different agricultural soils, highlighting the impact of soil properties on mineralization rates.

Table 2: Mineralization of 2,4-D in Different Agricultural Soils after 10 Days

Soil Type Mineralization (% of applied dose)
Clay 45%
Loam 48%
Sandy Slower initial mineralization

Data from a study on 2,4-D sorption and degradation dynamics. usda.gov

A diverse range of microorganisms capable of degrading phenoxy herbicides has been isolated from contaminated soils and water. nih.govresearchgate.net These are typically bacteria and fungi that can utilize the herbicide as a sole source of carbon and energy. While no microorganisms have been specifically reported for the degradation of this compound, numerous strains have been identified for their ability to degrade 2,4-D and other chlorinated phenoxyacetic acids.

Commonly isolated bacterial genera include Pseudomonas, Alcaligenes, Achromobacter, Sphingomonas, and Cupriavidus. nih.gov For example, a strain of Pseudomonas putida was isolated from soil with a history of 2,4-D exposure and was found to completely degrade 500 ppm of 2,4-D within 45 hours under optimal conditions. nih.gov Fungi, such as those from the genera Aspergillus and Fusarium, have also been shown to degrade chlorinated phenoxyacetic acids. oup.comnih.gov Aspergillus niger has been demonstrated to metabolize 2,4-D and 4-chlorophenoxyacetic acid to their corresponding phenolic derivatives. oup.com

The table below lists some of the microorganisms known to degrade 2,4-D.

Table 3: Examples of 2,4-D Degrading Microorganisms

Microorganism Source Degradation Capability Reference
Pseudomonas putida Soil with 2,4-D history Degraded 500 ppm of 2,4-D in 45 hours nih.gov
Aspergillus niger - Metabolized 2,4-D to 2,4-dichlorophenol oup.com
Novosphingobium sp. strain DY4 Soil microcosm 96% degradation of 200 mg/L 2,4-D in 5-7 days nih.gov
Alcaligenes eutrophus JMP134 - Utilizes 2,4-D as a sole carbon source nih.gov

The microbial degradation of xenobiotics like phenoxy herbicides involves a cascade of enzymatic reactions. A key group of enzymes involved in the initial stages of metabolism of many organic pollutants are cytochrome P450 monooxygenases (CYPs). cabidigitallibrary.orgfrontiersin.org These enzymes are versatile catalysts that can introduce an oxygen atom into a wide range of substrates, often making them more water-soluble and susceptible to further degradation. cabidigitallibrary.org

In the context of phenoxy herbicides, CYPs can catalyze reactions such as aryl and alkyl hydroxylation, N-dealkylation, and O-demethylation. cabidigitallibrary.org While direct evidence for the role of CYPs in the metabolism of this compound is not available, their involvement in the degradation of other herbicides is well-documented. For instance, enhanced cytochrome P450 detoxification is a known mechanism of resistance to synthetic auxin herbicides in some weeds. nih.gov

In bacteria, other enzyme systems are also crucial. The degradation of 2,4-D often proceeds via the cleavage of the ether linkage to form the corresponding phenol (B47542), a reaction that can be catalyzed by specific dioxygenases. nih.gov This is followed by hydroxylation of the aromatic ring and subsequent ring cleavage. nih.gov

The table below outlines some of the key enzyme types involved in the metabolism of phenoxy herbicides.

Table 4: Key Enzyme Systems in Phenoxy Herbicide Metabolism

Enzyme System Function Example Reaction
Esterases Hydrolysis of ester linkage Conversion of 2,4-D esters to 2,4-D acid
Cytochrome P450 Monooxygenases Oxidation (e.g., hydroxylation) Aryl hydroxylation of the benzene (B151609) ring
Dioxygenases Cleavage of ether linkage, ring cleavage Conversion of 2,4-D to 2,4-dichlorophenol
Dehalogenases Removal of halogen atoms Removal of chlorine from the aromatic ring

Bioavailability and Uptake in Model Organisms (excluding human/animal)

The uptake and movement of phenoxy herbicides in plants are critical for their herbicidal activity. As with other aspects, specific data for this compound is limited, and information is largely inferred from studies on 2,4-D and other auxin-like herbicides. These herbicides are typically absorbed by both the foliage and the roots of plants. nufarm.com

Foliar absorption is a primary route of entry for post-emergence applications. The ester forms of phenoxy herbicides are generally more lipophilic than the acid forms, which can facilitate their penetration through the waxy cuticle of plant leaves. nufarm.com Once inside the plant, ester formulations are often hydrolyzed to the active acid form. core.ac.uk

Following absorption, these herbicides are translocated throughout the plant via both the xylem and the phloem, allowing them to reach their sites of action in the meristematic tissues of the shoots and roots. nufarm.comcore.ac.uk The efficiency of translocation can be influenced by environmental factors such as temperature and soil moisture, as well as the physiological state of the plant. core.ac.uk For instance, higher temperatures can increase the rate of photosynthesis and phloem loading, potentially leading to greater translocation of the herbicide. core.ac.uk

Studies on 2,4-D have shown that it can accumulate in the root tips to concentrations exceeding that of the external medium. nih.govoup.com The uptake into root cells can occur via both passive diffusion and carrier-mediated transport systems. nufarm.com

The following table provides data on the metabolism of 2,4-D in different soybean varieties, illustrating the role of plant metabolism in herbicide tolerance.

Table 5: Metabolism of 2,4-D in Enlist and Non-Transformed (NT) Soybeans

Soybean Variety Parameter Value
Enlist Rate of metabolism (M50) Significantly faster than NT
Non-Transformed (NT) Rate of metabolism (M50) Slower than Enlist
Both Maximum amount of metabolism (Mmax) No significant difference

Data from a study on the uptake, translocation, and metabolism of 2,4-D in Enlist crops. core.ac.uk

Cellular Uptake Mechanisms in Microorganisms

The cellular uptake of xenobiotic compounds like this compound by microorganisms is a critical first step in their potential biodegradation. While specific studies on the uptake of this particular ester are not extensively detailed in the available literature, the mechanisms can be inferred from the behavior of structurally similar compounds, such as the widely studied herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D).

The transport of such molecules across the microbial cell membrane is generally governed by several processes. Passive diffusion is a primary mechanism, driven by the concentration gradient between the external environment and the cell's interior. The lipophilicity of the compound plays a significant role here; the ethyl ester group in this compound would likely increase its hydrophobicity compared to its acid form, potentially facilitating its passage across the lipid-rich cell membrane.

However, once inside the cell, the ester may be subject to enzymatic action. It is plausible that intracellular esterases could hydrolyze this compound into 2,4-Dichlorophenoxyacetic acid and ethanol (B145695). This biotransformation would trap the molecule inside the cell in its anionic, more polar form (at neutral intracellular pH), a phenomenon known as "ion trapping." This process can maintain a favorable concentration gradient for the continued passive influx of the parent ester.

Factors Influencing Environmental Mobility

The movement and distribution of this compound in the environment are governed by a combination of its chemical properties and the characteristics of the environmental matrix, such as soil and water. Key factors include sorption to soil particles, chemical hydrolysis, and the influence of environmental conditions like pH and organic matter content. Much of the understanding of these processes is derived from studies on the closely related compound, 2,4-Dichlorophenoxyacetic acid (2,4-D). nih.govdss.go.thmsss.com.myresearchgate.net

Sorption: Sorption to soil and sediment is a primary process that retards the movement of organic compounds, reducing their availability for leaching into groundwater. researchgate.net The extent of sorption is influenced by several soil properties:

Organic Matter: Soil organic matter is frequently the most critical factor governing the sorption of phenoxyacetic herbicides. dss.go.thresearchgate.net Compounds like 2,4-D show a strong correlation between sorption and the organic carbon content of the soil. dss.go.th It is expected that this compound would also exhibit significant sorption to organic matter due to hydrophobic interactions.

Clay Content and Mineralogy: The mineral components of soil, particularly clay minerals like montmorillonite (B579905) and kaolinite, can also contribute to sorption. dss.go.thmsss.com.my The type and amount of clay influence the available surface area and charge characteristics of the soil, affecting its capacity to bind organic molecules. researchgate.net

pH: Soil pH is a master variable, especially for ionizable compounds like 2,4-D. nih.govmdpi.com At pH values below its pKa (~2.6), 2,4-D exists primarily in its neutral, less soluble form, which is more readily sorbed. dss.go.th Above its pKa, it is in its anionic form, which is more water-soluble and mobile due to repulsion from negatively charged soil colloids. dss.go.th While this compound is not ionizable itself, its mobility will be indirectly affected by pH through its hydrolysis to the ionizable 2,4-D.

Hydrolysis: this compound, as an ester, is susceptible to chemical hydrolysis, which breaks it down into 2,4-Dichlorophenoxyacetic acid and ethanol. This transformation significantly alters its environmental fate, as the resulting acid is generally more water-soluble and mobile. The rate of hydrolysis is highly dependent on pH. ymparisto.fi

Base-Catalyzed Hydrolysis: This process is typically dominant under alkaline conditions (high pH). ymparisto.fi

Acid-Catalyzed Hydrolysis: Hydrolysis also occurs under acidic conditions (low pH), though often at a slower rate than under basic conditions for similar esters. ymparisto.fidtic.mil

Neutral Hydrolysis: At neutral pH, the hydrolysis of many esters is comparatively slow. ymparisto.fi

The table below, derived from studies on the related compound 2,4-D, illustrates the variability in sorption based on soil characteristics.

Soil TypeOrganic Matter (%)Clay (%)Sorption Coefficient (K_d)Reference
PeatHighLow35.26 researchgate.net
ClayModerateHigh- nih.gov
LoamModerateModerate- nih.gov
SandLowLow- nih.gov
Rengam (Ultisol)LowModerate1.35 researchgate.net

Data for K_d values are for the related compound 2,4-D and serve as an illustration of the influence of soil properties on sorption.

Mechanistic Studies of Biological Action Molecular and Cellular Level

Molecular Basis of Plant Growth Regulation and Herbicide Action

The herbicidal effect of phenoxyacetic acids stems from their ability to mimic natural auxin, leading to uncontrolled and disorganized plant growth that ultimately results in the death of susceptible species, particularly dicots. nih.gov

Synthetic auxins like the active acid form of Ethyl 2-(3,5-dichlorophenoxy)acetate initiate their action by binding to specific auxin receptors. nih.gov The primary receptors are members of the F-box protein family, most notably TIR1 (Transport Inhibitor Response 1) and its AFB (Auxin Signaling F-Box) homologs. nih.govnih.gov This binding event occurs within a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. The presence of the auxin molecule enhances the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. This enhanced affinity leads to the ubiquitination of the Aux/IAA repressors, marking them for degradation by the 26S proteasome. The removal of these repressors liberates Auxin Response Factors (ARFs), transcription factors that can then bind to auxin-responsive elements in the promoters of specific genes, thereby activating their expression and triggering downstream physiological effects. nih.govnih.gov Molecular docking studies on similar compounds confirm the binding potential to auxin receptors, with TIR1 often showing high binding activity. nih.gov

At the cellular level, the disruption of normal auxin homeostasis by compounds like 2,4-D leads to severe abnormalities in cell growth. These herbicides are known to cause uncontrolled cell division and malformed growth in susceptible plants. nih.gov While low concentrations of natural auxin promote orderly cell elongation and division, the supraoptimal levels created by synthetic auxins lead to a loss of this regulation. This results in disorganized proliferation of tissues, particularly in the vascular cambium and phloem parenchyma.

Simultaneously, these compounds affect cell elongation. In studies with the related compound 2,4-D, it was observed that it can prolong the phase of cellular expansion. nih.gov However, this expansion is often abnormal, leading to tissue swelling and morphological distortions such as leaf epinasty (downward bending) and stem curvature. nih.govnih.gov In some tissues, such as root tips, high concentrations of synthetic auxins can inhibit cell division, preventing cells from entering the prophase stage of mitosis. nih.gov

Table 1: Summary of Cellular Effects

Cellular Process Effect of Synthetic Auxin Overload Research Findings Reference
Cell Division Uncontrolled and disorganized proliferation in some tissues; inhibition in others (e.g., root tips). nih.govnih.gov
Cell Elongation Abnormal and prolonged expansion, leading to tissue swelling. nih.gov
Morphology Leads to malformations such as leaf epinasty and stem curvature. nih.gov

Metabolism and Conjugation in Plant Systems

Plants possess detoxification mechanisms to metabolize herbicides. The rate and pathway of this metabolism often determine a species' tolerance or susceptibility. The primary metabolic routes for phenoxyacetic acids involve conjugation and hydroxylation.

Once this compound is hydrolyzed to its active acid form, it can undergo several metabolic transformations. A principal detoxification pathway is the conjugation of the carboxylic acid group with amino acids or sugars. nih.gov In various plant species, phenoxyacetic acids have been shown to form conjugates with amino acids such as aspartic acid and glutamic acid. nih.govnih.gov These conjugation reactions render the herbicide molecule less active and more water-soluble, facilitating its sequestration into the vacuole or cell wall.

Another significant metabolic process is the hydroxylation of the aromatic ring. This reaction, catalyzed by cytochrome P450 monooxygenases, introduces a hydroxyl group onto the phenyl ring. The resulting hydroxylated products are often more reactive and can be readily conjugated with other molecules. nih.gov For example, studies on 2,4-D have identified metabolites like 4-hydroxy-2,5-dichlorophenoxyacetic acid and 4-hydroxy-2,3-dichlorophenoxyacetic acid in certain plant species. nih.gov

The hydroxylated metabolites and the parent acid itself can be further processed through glucosylation, which is the attachment of a glucose molecule. This is a common detoxification step in plants, catalyzed by UDP-glucosyltransferases. Glucosylation can occur on the hydroxyl group of a hydroxylated metabolite, forming an O-glucoside, or on the carboxylic acid group of the parent herbicide, forming a glucose ester. nih.gov For instance, in cereals, 1-O-(2,4-dichlorophenoxyacetyl)-β-D-glucose has been identified as a major metabolite of 2,4-D. nih.gov In some cases, the initial cleavage of the ether linkage can occur, leading to the formation of the corresponding dichlorophenol, which is then rapidly conjugated with glucose. nih.gov These glucosylated conjugates are generally considered biologically inactive and are compartmentalized within the plant cell.

Table 2: Key Metabolic Pathways and Products

Metabolic Pathway Description Example Metabolites (based on 2,4-D) Key Enzymes (Family)
Amino Acid Conjugation The carboxylic acid group of the herbicide is linked to an amino acid. N-(2,4-dichlorophenoxyacetyl)-L-aspartic acid, N-(2,4-dichlorophenoxyacetyl)-L-glutamic acid GH3 acyl-amido synthetases
Hydroxylation A hydroxyl group is added to the aromatic ring. 4-hydroxy-2,5-dichlorophenoxyacetic acid Cytochrome P450 monooxygenases
Glucosylation A glucose molecule is attached to the herbicide or its hydroxylated metabolite. 1-O-(2,4-dichlorophenoxyacetyl)-β-D-glucose, 4-O-β-D-glucosides of hydroxylated products UDP-glucosyltransferases

Role of Plant Metabolism in Resistance Mechanisms

The ability of a plant to withstand the effects of a herbicide is often linked to its capacity to metabolize the compound into less toxic substances. This process, known as metabolic resistance, is a key defense mechanism. In the context of phenoxyacetic acid herbicides, resistance is frequently associated with the rapid breakdown of the herbicide molecule.

Research on the related compound 2,4-D has demonstrated that resistant plant species can metabolize the herbicide more quickly than susceptible species. unl.edunih.gov For instance, in a study on resistant Amaranthus tuberculatus (common waterhemp), the half-life of 2,4-D was found to be significantly shorter in resistant populations compared to susceptible ones, indicating a more efficient detoxification process. unl.edunih.gov This enhanced metabolism prevents the herbicide from accumulating to lethal concentrations at its target sites within the plant.

The primary metabolic pathways involved in the detoxification of phenoxyacetic acid herbicides include oxidation, conjugation, and hydrolysis. A key enzyme family implicated in this process is the cytochrome P450 monooxygenases. nih.govnih.gov These enzymes can hydroxylate the herbicide molecule, which is often the initial step in its detoxification. Following oxidation, the herbicide or its metabolites can be conjugated with sugars or amino acids, further reducing their toxicity and facilitating their sequestration into cellular compartments like the vacuole.

Pre-treatment of resistant plants with cytochrome P450 inhibitors has been shown to suppress the metabolism of 2,4-D, rendering the plants more susceptible to the herbicide. unl.edunih.gov This provides strong evidence for the central role of these enzymes in metabolic resistance to phenoxyacetic acid herbicides.

Table 1: Comparative Half-life of 2,4-D in Susceptible and Resistant Plants

Plant TypeHerbicide Half-life (hours)
Susceptible105 unl.edunih.gov
Resistant22 unl.edunih.gov

Biochemical Target Identification and Characterization

Phenoxyacetic acid herbicides like this compound are classified as synthetic auxins because they mimic the action of the natural plant hormone indole-3-acetic acid (IAA). wikipedia.orgnih.govmt.gov Their herbicidal activity stems from their ability to disrupt normal plant growth and development by binding to auxin receptors and inducing a state of uncontrolled and disorganized growth, which ultimately leads to the plant's death. wikipedia.orgnih.govmt.gov

Enzyme Inhibition Studies

The primary mode of action of phenoxyacetic acid herbicides is not direct enzyme inhibition in the traditional sense, as seen with other classes of herbicides like ACCase inhibitors. wikipedia.org Instead, their effects are mediated through the auxin signaling pathway. However, the downstream consequences of this hormonal disruption can lead to the altered activity of numerous enzymes involved in various metabolic processes.

It is important to distinguish the auxin-mimic mechanism from that of other phenoxy herbicides, such as the "fop" group (e.g., fenoxy-phenoxy compounds), which act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis in grasses. wikipedia.org This difference in mechanism is why phenoxyacetic acids are effective against broadleaf weeds, while "fops" are typically used to control grasses. wikipedia.org

Receptor Binding Assays

The molecular action of synthetic auxins begins with their binding to specific auxin receptors. The key receptors involved in auxin perception are members of the F-box protein family, most notably the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins. researchgate.net When a synthetic auxin binds to the TIR1/AFB receptor, it promotes the interaction between this receptor and Aux/IAA transcriptional repressor proteins. This interaction targets the Aux/IAA proteins for degradation via the ubiquitin-proteasome pathway. The degradation of these repressors then allows for the expression of auxin-responsive genes, leading to the physiological effects associated with herbicide exposure. researchgate.net

The binding affinity of different synthetic auxins to these receptors can vary, which may influence their herbicidal efficacy. Receptor binding assays are crucial tools for characterizing these interactions and for understanding the structure-activity relationships of different phenoxyacetic acid derivatives.

Proteomic and Metabolomic Profiling in Response to Exposure

The application of a synthetic auxin herbicide triggers a cascade of changes at the molecular level, which can be comprehensively analyzed using proteomic and metabolomic approaches. These "omics" technologies provide a snapshot of the proteins and metabolites present in a plant at a given time, offering insights into the plant's response to the herbicide-induced stress. nih.govmdpi.com

Proteomic studies on plants treated with herbicides have revealed significant alterations in the abundance of proteins involved in various cellular processes. In the context of synthetic auxin exposure, one would expect to see changes in proteins related to:

Stress and Defense: Increased expression of proteins involved in detoxification pathways (e.g., cytochrome P450s, glutathione (B108866) S-transferases) and general stress responses. researchgate.net

Growth and Development: Alterations in proteins that regulate cell division, elongation, and differentiation, consistent with the observed abnormal growth. researchgate.net

Metabolism: Changes in the levels of enzymes involved in primary and secondary metabolism as the plant's resources are reallocated to cope with the stress. nih.gov

Metabolomic profiling complements proteomic data by identifying changes in the levels of small molecules (metabolites). Following exposure to a phenoxyacetic acid herbicide, metabolomic analysis would likely reveal:

Hormonal Imbalance: Altered levels of various plant hormones, not just auxins, as the hormonal networks are interconnected. nih.gov

Metabolic Disruption: Accumulation or depletion of specific amino acids, sugars, and secondary metabolites, reflecting the disruption of normal metabolic pathways. nih.govnih.gov

Oxidative Stress Markers: Increased levels of compounds indicative of oxidative stress, as the herbicide can induce the production of reactive oxygen species. mdpi.com

Table 2: Expected Molecular Changes in Response to Phenoxyacetic Acid Herbicide Exposure

Omic ApproachExpected Changes
Proteomics - Upregulation of stress-response proteins (e.g., cytochrome P450s, GSTs) researchgate.net- Alteration of proteins involved in cell growth and division researchgate.net- Changes in metabolic enzyme levels nih.gov
Metabolomics - Disruption of hormonal balance nih.gov- Alterations in amino acid and sugar metabolism nih.govnih.gov- Increase in oxidative stress markers mdpi.com

By integrating these different levels of biological information, a more complete picture of the mechanistic action of this compound can be inferred, based on the well-established understanding of its chemical relatives.

Q & A

Basic Questions

Q. What are the standard synthetic routes for Ethyl 2-(3,5-dichlorophenoxy)acetate, and how is reaction completion monitored?

  • Methodology : The compound is synthesized via nucleophilic substitution. A mixture of 3,5-dichlorophenol, ethyl chloroacetate, and anhydrous potassium carbonate is refluxed in dry acetone for 8–12 hours. Reaction progress is monitored by TLC using hexane:ethyl acetate (3:1) as the mobile phase . Post-reaction, the mixture is cooled, filtered, and extracted with ether. The organic layer is washed with NaOH (10%) and water to remove unreacted phenol and base. Yield optimization requires strict anhydrous conditions and stoichiometric excess of ethyl chloroacetate .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • Elemental Analysis : Verify C, H, Cl, and O content within ±0.5% of theoretical values .
  • Spectroscopy :
  • NMR : 1H^1H NMR (CDCl3_3) should show signals for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and aromatic protons (δ 6.8–7.2 ppm, singlet for 3,5-dichloro substitution) .
  • IR : Confirm ester carbonyl (C=O stretch at ~1740 cm1^{-1}) and ether linkage (C-O-C at ~1240 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peak at m/z 262 (M+^+) with fragments corresponding to Cl^- loss .

Q. How is the compound purified, and what solvent systems are effective for recrystallization?

  • Methodology : After extraction, the crude product is recrystallized from ethanol or ethanol/water mixtures. For impurities with polar functional groups (e.g., unreacted phenol), column chromatography using silica gel and hexane:ethyl acetate (4:1) is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Methodology :

  • Solvent Selection : Replace acetone with DMF or DMSO to enhance phenolate ion formation, especially with electron-withdrawing substituents (e.g., Cl) that reduce phenol acidity .
  • Catalysis : Add catalytic KI (0.1 eq) to accelerate the SN2 mechanism .
  • Temperature Control : Microwave-assisted synthesis at 80–100°C reduces reaction time to 2–3 hours while maintaining >85% yield .
  • Data-Driven Optimization : Use design-of-experiments (DoE) to evaluate variables (molar ratio, solvent volume, reflux time) and identify critical parameters via response surface modeling .

Q. How to resolve contradictions in melting point or spectral data across studies?

  • Methodology :

  • Polymorphism Analysis : Perform X-ray crystallography to identify crystalline forms. For example, the ammonium salt of the parent acid (3,5-dichlorophenoxyacetic acid) forms hydrogen-bonded sheets with a melting point of 180–182°C, which may differ from the ester form due to solvation .
  • Purity Assessment : Use DSC (differential scanning calorimetry) to detect eutectic mixtures or impurities affecting thermal properties. Cross-validate with HPLC (C18 column, acetonitrile:water 70:30) .

Q. What computational strategies predict the biological activity of this compound?

  • Methodology :

  • Docking Studies : Use the compound’s InChI/SMILES (e.g., InChI=1S/C10H9Cl2O3/c1-2-14-9(13)6-15-10-4-7(11)3-8(12)5-10/h3-5H,2,6H2,1H3) to model interactions with targets like COX-2 or cytochrome P450 enzymes. Compare with structurally similar herbicides (e.g., 2,4-D-ethyl) .
  • QSAR Modeling : Correlate Cl substituent positions (meta vs. para) with herbicidal efficacy using Hammett constants (σ+^+) and steric parameters .

Q. How does the compound’s crystal structure influence its reactivity and stability?

  • Methodology : Analyze single-crystal X-ray data (e.g., CCDC 1421868) to determine conformation. The oxoacetate side chain adopts an antiperiplanar conformation (C-O-C-C torsion angle = 171.3°), which sterically hinders nucleophilic attack at the ester carbonyl. Hydrogen bonding with ammonium ions or water (as in hemihydrate forms) enhances thermal stability .

Methodological Notes

  • Contradictions in Evidence :

    • Recrystallization Solvents : uses methanol, while recommends ethanol. Methanol may yield higher purity but lower recovery due to solubility differences.
    • Reaction Times : reports 8 hours, whereas microwave methods ( ) achieve completion in 2 hours. Validate via real-time FTIR monitoring of ester carbonyl formation.
  • Key Data Tables :

    ParameterValue from LiteratureSource ID
    Melting Point180–182°C (thioacetamide analog)
    Optimal TLC Rf_f0.5 (hexane:EtOAc 3:1)
    X-ray Crystallography DataC2/c space group, Z=8

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.